molecular formula C6H12O4S B134751 Tetrahydro-2H-pyran-4-yl methanesulfonate CAS No. 134419-59-3

Tetrahydro-2H-pyran-4-yl methanesulfonate

Cat. No. B134751
M. Wt: 180.22 g/mol
InChI Key: GSEZHCLWHDZJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372874B2

Procedure details

10 kg tetrahydropyran-4-ol are dissolved in a mixture of 50 L toluene and 10.4 kg triethylamine. 11.55 kg methanesulfonyl chloride in 100 ml toluene are added while maintaining the internal temperature below 20° C. by cooling, and the addition funnel is rinsed with 50 ml toluene. The stirring is continued for one hour. The precipitate is filtered and the filter cake is washed twice with 20 L toluene each. The filtrate is concentrated by vaccum evaporation (60 L were distilled of), seeding crystals and 50 L methylcyclohexane are added. The suspension is cooled to 2° C. After 1 h the product is isolated by filtration, washed with 30 L methylcyclohexane and dried at 30° C. 16.6 kg of the product are obtained as a white solid. Yield: 94%; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.62-1.73 (2H, m), 1.92-2.00 (2 H, m), 3.19 (3H, s), 3.42-3.49 (2H, m), 3.77-3.83 (2H, m), 4.80-4.88 (1H, m).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
10.4 kg
Type
solvent
Reaction Step One
Quantity
11.55 kg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[CH3:8][S:9](Cl)(=[O:11])=[O:10]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[O:1]1[CH2:6][CH2:5][CH:4]([O:7][S:9]([CH3:8])(=[O:11])=[O:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
50 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10.4 kg
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
11.55 kg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
WASH
Type
WASH
Details
the addition funnel is rinsed with 50 ml toluene
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
the filter cake is washed twice with 20 L toluene each
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by vaccum evaporation (60 L were distilled of)
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
After 1 h the product is isolated by filtration
Duration
1 h
WASH
Type
WASH
Details
washed with 30 L methylcyclohexane
CUSTOM
Type
CUSTOM
Details
dried at 30° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(CC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 kg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.